N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide
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Overview
Description
N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a phenylsulfanyl group, and a benzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps, including the introduction of the trifluoromethyl group, the formation of the phenylsulfanyl linkage, and the final coupling to form the benzenecarboxamide structure. Common reagents used in these reactions include trifluoromethylating agents, thiophenol, and carboxylic acid derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve elevated temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group yields sulfoxides or sulfones, while reduction of a nitro group results in an amine.
Scientific Research Applications
N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(phenylsulfanyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide
- N-{4-[(phenylsulfanyl)methyl]phenyl}-2-(trifluoromethyl)benzenecarboxamide
Uniqueness
N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This positional isomerism can result in distinct pharmacokinetic and pharmacodynamic profiles compared to its analogs .
Properties
IUPAC Name |
N-[4-(phenylsulfanylmethyl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NOS/c22-21(23,24)17-6-4-5-16(13-17)20(26)25-18-11-9-15(10-12-18)14-27-19-7-2-1-3-8-19/h1-13H,14H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLIRVBOCFGZCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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